

Molecular weight and formula of 2-Methyl-2-(methylamino)propan-1-ol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methyl-2-(methylamino)propan-1-ol

Cat. No.: B036536

[Get Quote](#)

In-Depth Technical Guide: 2-Methyl-2-(methylamino)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of **2-Methyl-2-(methylamino)propan-1-ol**, with a focus on its relevance in medicinal chemistry and drug development.

Core Compound Properties

2-Methyl-2-(methylamino)propan-1-ol is a chiral amino alcohol that serves as a versatile building block in organic synthesis. Its chemical structure, formula, and key identifiers are summarized below.

Property	Value
IUPAC Name	2-Methyl-2-(methylamino)propan-1-ol
CAS Number	27646-80-6 [1] [2] [3] [4] [5]
Chemical Formula	C ₅ H ₁₃ NO [4] [5]
Molecular Weight	103.16 g/mol [6]
Canonical SMILES	CC(C)(CO)NC
InChI Key	LHYBRZAQMRWQOJ-UHFFFAOYSA-N [2] [3]

Physical and Chemical Properties:

Property	Value
Appearance	Colorless to pale yellow liquid or semi-solid [1] [2]
Boiling Point	162.2 °C at 760 mmHg [7] [8]
Density	0.878 g/cm ³ [7] [8]
Flash Point	62 °C [8]
Solubility	Soluble in water, chloroform (slightly), and methanol (slightly) [1]

Synthesis and Applications in Drug Development

2-Methyl-2-(methylamino)propan-1-ol is a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutics. Its bifunctional nature, containing both a nucleophilic secondary amine and a primary alcohol, allows for a variety of chemical transformations.

One notable application of a structurally related isomer, 2-Methyl-1-(methylamino)propan-2-ol, is in the synthesis of potent and selective cannabinoid receptor 2 (CB2) modulators. These compounds are of significant interest for their potential therapeutic effects in treating pain,

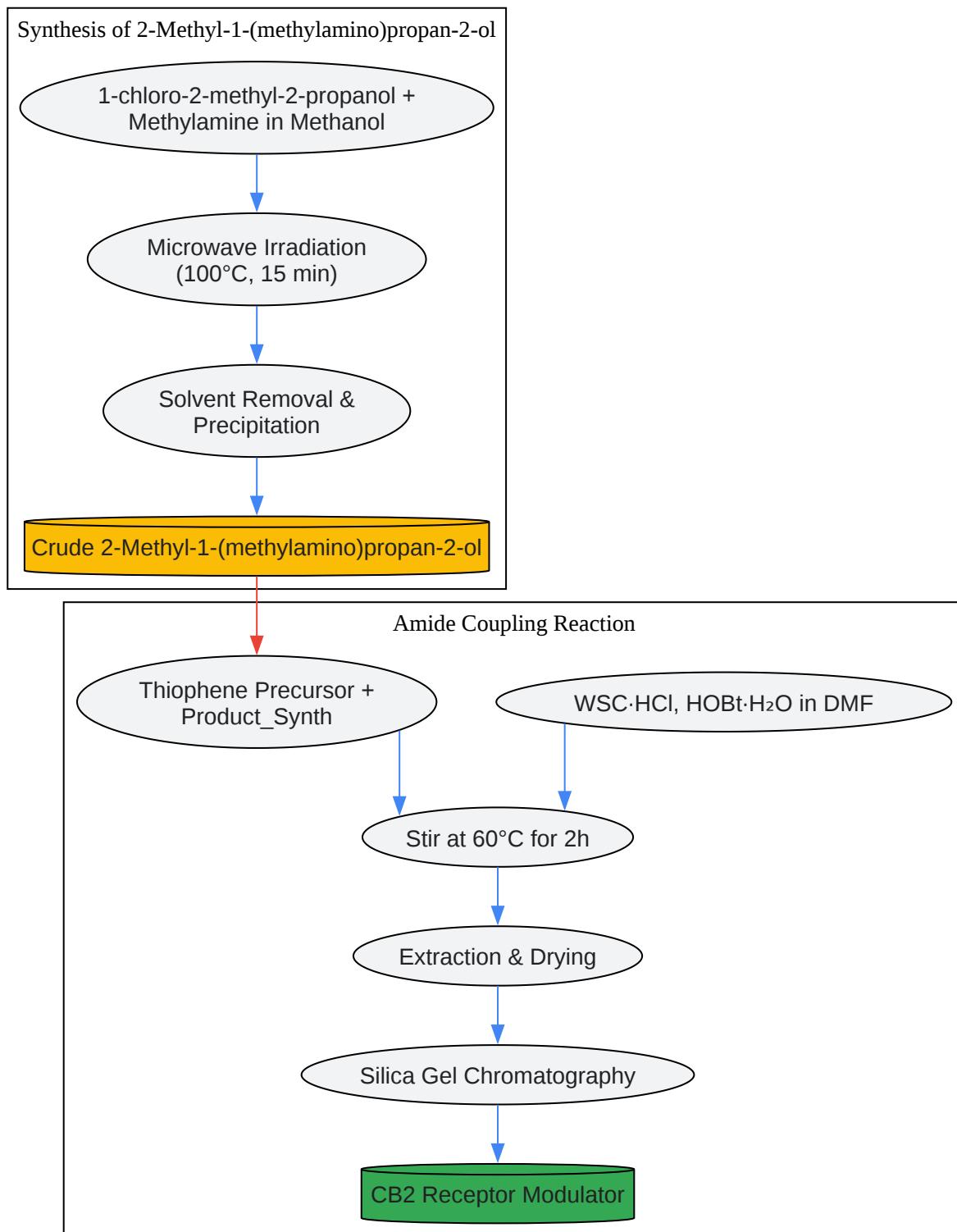
inflammation, and neurodegenerative diseases, without the psychoactive side effects associated with CB1 receptor activation.

Experimental Protocol: Synthesis of a CB2 Receptor Modulator

The following is a detailed experimental protocol for the synthesis of a thiophene-based CB2 receptor modulator, adapted from methodologies reported for analogous compounds. This multi-step synthesis highlights the utility of amino alcohols like **2-Methyl-2-(methylamino)propan-1-ol** as key building blocks.

Step 1: Synthesis of 2-Methyl-1-(methylamino)propan-2-ol (Isomer of the title compound)

- Reactants: 1-chloro-2-methyl-2-propanol, 40% solution of methylamine in methanol.
- Procedure: 1-chloro-2-methyl-2-propanol (1.00 mmol) is dissolved in a 40% solution of methylamine in methanol (0.5 mL). The mixture is stirred at 100°C for 15 minutes under 100W microwave irradiation. After cooling, the solvent is removed by vacuum distillation. Acetonitrile (3 mL) is added to precipitate any solid byproducts, which are then removed by filtration. A few drops of sodium bicarbonate solution are added to the filtrate, and the solvent is again removed under vacuum to yield the crude product.


Step 2: Amide Coupling to form the final CB2 Receptor Modulator

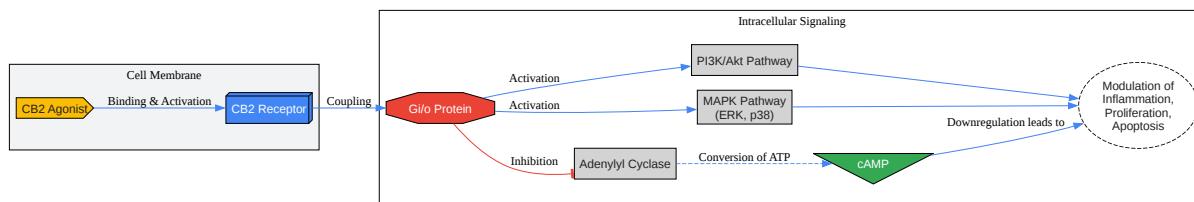
- Reactants: [4-(2-tert-butyl-1-cyclohexylmethyl-1H-imidazol-4-yl)phenyl]-piperazin-1-ylmethanone, 2-methyl-1-(methylamino)propan-2-ol, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (WSC·HCl), and 1-Hydroxybenzotriazole hydrate (HOBr·H₂O).
- Procedure: [4-(2-tert-butyl-1-cyclohexylmethyl-1H-imidazol-4-yl)phenyl]-piperazin-1-ylmethanone (0.3 mmol) is dissolved in dimethylformamide (DMF, 1.0 mL). To this solution, 2-methyl-1-(methylamino)propan-2-ol (0.45 mmol), WSC·HCl (86 mg, 0.45 mmol), and HOBr·H₂O (69 mg, 0.45 mmol) are added. The reaction mixture is stirred at 60°C for 2 hours. After cooling to room temperature, water is added, and the product is extracted with ethyl acetate. The organic layer is washed with saturated brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated under vacuum.

- Purification: The crude product is purified by silica gel column chromatography using a hexane/ethyl acetate gradient (50/50 to 10/90) to yield the final compound, 4-[2-tert-butyl-1-(tetrahydrofuran-4-ylmethyl)-1H-imidazol-4-yl]-N-(2-hydroxy-2-methylpropyl)-N-methylthiophene-2-carboxamide.

Experimental Workflow Diagram

The logical flow of the synthesis of the CB2 receptor modulator is depicted in the following diagram.

[Click to download full resolution via product page](#)


Synthesis workflow for a CB2 receptor modulator.

Cannabinoid Receptor 2 (CB2) Signaling Pathway

Activation of the CB2 receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. While specific signaling data for compounds derived from **2-Methyl-2-(methylamino)propan-1-ol** is not currently available in the public domain, the general signaling pathway for CB2 receptor agonists is well-established.

Upon agonist binding, the CB2 receptor couples to inhibitory G-proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. Downstream of this, several other signaling pathways are modulated, including the mitogen-activated protein kinase (MAPK) cascade and the phosphoinositide 3-kinase (PI3K)/Akt pathway. These pathways are crucial in regulating cellular processes such as inflammation, proliferation, and apoptosis.

The following diagram illustrates the key signaling events following CB2 receptor activation.

[Click to download full resolution via product page](#)

CB2 receptor signaling pathway.

Quantitative Data

As of the date of this publication, specific quantitative biological data (e.g., IC₅₀, K_i, or EC₅₀ values) for compounds directly synthesized from **2-Methyl-2-(methylamino)propan-1-ol** are not readily available in peer-reviewed literature or public databases. The development of novel therapeutics is an ongoing area of research, and such data is often proprietary or published at later stages of the drug discovery process. Researchers are encouraged to perform their own bioassays to determine the potency and efficacy of newly synthesized derivatives.

Safety Information

2-Methyl-2-(methylamino)propan-1-ol should be handled with appropriate safety precautions in a laboratory setting. It is harmful if swallowed and causes skin and serious eye irritation.[9] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[10] For detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[9][11]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 27646-80-6: 2-Methyl-2-(methylamino)-1-propanol [cymitquimica.com]
- 2. 2-Methyl-2-(methylamino)propan-1-ol | 27646-80-6 [sigmaaldrich.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. 2-Methyl-2-(methylamino)-1-propanol 95% | CAS: 27646-80-6 | AChemBlock [achemblock.com]
- 5. 27646-80-6[2-Methyl-2-(methylamino)propan-1-ol]- Acme Biochemical [acme.com.cn]
- 6. 2-Methyl-2-methylamino-1-propanol | C5H13NO | CID 422780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-methyl-2-(methylamino)propan-1-ol| CAS:#27646-80-6 -Letopharm Limited [letopharm.com]
- 8. chembk.com [chembk.com]
- 9. chemicalbook.com [chemicalbook.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. spectrumchemical.com [spectrumchemical.com]
- To cite this document: BenchChem. [Molecular weight and formula of 2-Methyl-2-(methylamino)propan-1-ol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b036536#molecular-weight-and-formula-of-2-methyl-2-methylamino-propan-1-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com